1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile
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Overview
Description
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, and a nitrile group
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be achieved through several routes. One common method involves the reaction of benzylamine with acrylonitrile under basic conditions to form the corresponding nitrile . This intermediate can then undergo cyclization and hydroxylation to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of neurotransmitter receptors or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-hydroxypyrrolidine-3-carboxaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a nitrile group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBLNXIXUOPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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